Product packaging for 2-(Fluoromethyl)-1-methyl-1H-imidazole(Cat. No.:CAS No. 871507-59-4)

2-(Fluoromethyl)-1-methyl-1H-imidazole

Cat. No.: B3359685
CAS No.: 871507-59-4
M. Wt: 114.12 g/mol
InChI Key: AVGZLZPDHPUPHK-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Scaffold in Contemporary Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is considered a "privileged structure" in medicinal chemistry due to its presence in a vast array of biologically active compounds. nih.govresearchgate.net This scaffold is a key component of essential biomolecules such as the amino acid histidine, the neurotransmitter histamine (B1213489), and purine (B94841) bases in nucleic acids. nih.gov

The significance of the imidazole scaffold lies in its unique physicochemical properties. It can act as both a hydrogen bond donor and acceptor, and its nitrogen atoms can be protonated or alkylated, allowing for diverse interactions with biological targets like enzymes and receptors. researchgate.net This versatility makes it a cornerstone in the design of therapeutic agents across various disease areas. nih.govresearchgate.netnih.gov

PropertyDescription
AromaticityPlanar, cyclic, conjugated system with 6 π-electrons, contributing to its stability.
Amphoteric NatureCan act as both a weak acid and a weak base.
Hydrogen BondingThe N-H group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen can act as a hydrogen bond acceptor.
Coordination ChemistryThe nitrogen atoms can coordinate with metal ions, playing a role in metalloenzymes and as ligands in coordination chemistry. wikipedia.org

The Strategic Role of Fluorine in Modulating Molecular Properties for Research

The introduction of fluorine into organic molecules is a widely employed strategy in modern chemical research to modulate their properties. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric hindrance. The substitution of hydrogen with fluorine can profoundly alter a molecule's electronic and conformational properties.

In the context of research, particularly in drug discovery, fluorine incorporation can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes.

Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can influence its ability to cross biological membranes.

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH.

Conformational Control: Fluorine can influence molecular conformation through steric and electronic effects, potentially locking the molecule into a bioactive conformation.

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.

The monofluoromethyl group (-CH2F), as present in 2-(Fluoromethyl)-1-methyl-1H-imidazole, is of particular interest as it can act as a bioisostere for other common functional groups like the methyl (-CH3) or hydroxyl (-CH2OH) groups. This allows for fine-tuning of molecular properties while maintaining a similar size and shape.

Specific Context of this compound within Fluorinated Heterocycle Research

This compound is a specific example of a fluorinated heterocycle that combines the features of the imidazole scaffold with the property-modulating effects of a monofluoromethyl group. Research into such compounds is driven by the desire to create novel molecules with tailored characteristics for specific applications.

While extensive research on this exact molecule is not widely published, its structure places it firmly within the ongoing investigation of fluorinated N-heterocycles. The synthesis of related structures, such as 2-(fluoromethyl)-1H-benzimidazole, has been reported, providing a basis for understanding the chemical behavior of the 2-(fluoromethyl)imidazole moiety. mdpi.com General synthetic strategies for the preparation of (fluoromethyl)imidazoles often involve the deoxyfluorination of precursor molecules like (hydroxymethyl)imidazoles or formylimidazoles. researchgate.net

Overview of Research Paradigms and Methodological Approaches

The investigation of fluorinated heterocycles like this compound employs a range of established research paradigms and methodologies.

Synthetic Approaches: The synthesis of such compounds is a primary focus of research. A common and direct method for introducing the fluoromethyl group is through deoxyfluorination. This involves the conversion of a hydroxyl group to a fluorine atom. For this compound, this would typically involve the synthesis of the precursor alcohol, (1-methyl-1H-imidazol-2-yl)methanol, followed by treatment with a deoxyfluorinating agent. researchgate.net

PrecursorCAS NumberMolecular FormulaMolecular Weight
(1-methyl-1H-imidazol-2-yl)methanol17334-08-6C5H8N2O112.13 g/mol
1-Methyl-2-imidazolecarboxaldehyde13750-81-7C5H6N2O110.11 g/mol

Common deoxyfluorinating reagents include diethylaminosulfur trifluoride (DAST) and its more stable analogues like Deoxo-Fluor. acs.org More recently, reagents like PyFluor have been developed to offer improved safety and selectivity. acs.org The aldehyde precursor, 1-methyl-2-imidazolecarboxaldehyde, could also potentially be used, though this would require a reductive fluorination step.

Analytical Characterization: Once synthesized, rigorous characterization is essential to confirm the structure and purity of the compound. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for elucidating the molecular structure. In ¹⁹F NMR, the chemical shift and coupling constants of the fluorine atom provide valuable information about its electronic environment. For analogous compounds, characteristic splitting patterns due to H-F and C-F coupling are observed. mdpi.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups within the molecule.

Computational Studies: Computational chemistry plays an increasingly important role in the study of fluorinated heterocycles. Methods such as Density Functional Theory (DFT) can be used to predict molecular properties, including geometries, electronic structures, and spectroscopic data. mdpi.comresearchgate.net Molecular docking studies can be employed to predict how these molecules might interact with biological targets, guiding further experimental work. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7FN2 B3359685 2-(Fluoromethyl)-1-methyl-1H-imidazole CAS No. 871507-59-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(fluoromethyl)-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2/c1-8-3-2-7-5(8)4-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGZLZPDHPUPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Fluoromethyl 1 Methyl 1h Imidazole and Its Derivatives

De Novo Synthesis Strategies for the Imidazole (B134444) Core

The formation of the imidazole ring from acyclic precursors, known as de novo synthesis, represents a fundamental approach to obtaining substituted imidazoles. These methods offer high flexibility in introducing various substituents onto the heterocyclic core.

Multi-component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for building complex heterocyclic structures.

The Debus-Radziszewski imidazole synthesis is a classic multi-component reaction that forms an imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgijprajournal.com A significant modification of this protocol involves the substitution of ammonia with a primary amine to yield N-substituted imidazoles. wikipedia.org For the synthesis of 2-(Fluoromethyl)-1-methyl-1H-imidazole, a plausible variation would involve the condensation of glyoxal, fluoroacetaldehyde, and methylamine (B109427).

The reaction proceeds via the initial formation of a diimine intermediate from the reaction of the 1,2-dicarbonyl (glyoxal) with the primary amine (methylamine). This intermediate then condenses with the aldehyde (fluoroacetaldehyde) to form the desired imidazole ring after dehydration. wikipedia.org While the traditional Debus-Radziszewski reaction can sometimes suffer from low yields and side reactions, modern modifications have sought to improve its efficiency. ijprajournal.com For instance, the use of catalysts such as silicotungstic acid or conducting the reaction under solvent-free conditions has been shown to improve yields for various substituted imidazoles. ijprajournal.comnih.gov Recently, an adaptation of this reaction has been successfully used to synthesize long-chain N,N-disubstituted imidazolium (B1220033) ionic liquids in excellent yields. rsc.org

Table 1: Examples of Debus-Radziszewski and Related Syntheses

Catalyst/ConditionsReactantsProduct TypeYieldReference
Silicotungstic acid (7.5 mol%) / RefluxBenzil, Aromatic Aldehyde, Ammonium (B1175870) AcetateTrisubstituted Imidazoles94% ijprajournal.com
InCl₃·3H₂O / Room Temp.Benzil, Benzaldehyde, Ammonium AcetateTri- or Tetra-substituted Imidazolesup to 82% nih.gov
Urea (B33335)–ZnCl₂ (low-melting mixture)Phenanthrenequinone, Aldehyde, Amine2-Aryl-1H-phenanthro[9,10-d]imidazolesExcellent ijprajournal.com
On-water, Acetic AcidGlyoxal, Formaldehyde, 1-Decylamine1,3-Di(decyl)imidazolium Acetate94% rsc.org

The Van Leusen imidazole synthesis is a powerful method for preparing 1,4,5-trisubstituted imidazoles. semanticscholar.org The classic approach involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org The reaction can also be performed as a three-component reaction (vL-3CR) where the aldimine is generated in situ from an aldehyde and a primary amine. organic-chemistry.org This circumvents the need to isolate the often-unstable imine intermediate.

For the target molecule, this compound, this methodology would require a synthetic equivalent for a "fluoromethyl-TosMIC" or a different strategic disconnection. A more direct application of the vL-3CR would involve the reaction of an appropriate aldehyde and methylamine to form an aldimine in situ. This aldimine then undergoes a base-induced [3+2] cycloaddition with TosMIC. The subsequent elimination of p-toluenesulfinic acid from the resulting imidazoline (B1206853) intermediate yields the imidazole ring. semanticscholar.orgorganic-chemistry.org The versatility of the Van Leusen reaction has made it a cornerstone in the synthesis of a wide array of medicinally important imidazole-containing molecules. nih.gov

Table 2: Overview of Van Leusen Imidazole Synthesis

Reaction TypeKey ReagentsIntermediateProductReference
Two-componentPre-formed Aldimine, TosMIC4-Tosyl-2-imidazoline1,5-Disubstituted Imidazole organic-chemistry.org
Three-component (vL-3CR)Aldehyde, Amine, TosMICIn situ generated Aldimine1,4,5-Trisubstituted Imidazole semanticscholar.orgorganic-chemistry.org

A broad range of cyclization strategies exists for imidazole synthesis that rely on the reaction between carbonyl compounds and various amine and nitrogen sources. One notable approach is the reaction of α-amino ketones with an amidine source. For the synthesis of this compound, a retrosynthetic analysis would point to an α-amino ketone and a fluorinated amidine precursor.

Another versatile method involves the catalyst-free [3+2] cyclization of vinyl azides with amidines, which has been shown to produce 2,4-disubstituted imidazoles in good to excellent yields. acs.org The proposed mechanism involves the nucleophilic addition of the amidine to the vinyl azide, followed by the loss of dinitrogen gas, cyclization, and subsequent elimination of ammonia to afford the imidazole product. acs.org This method demonstrates high functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents. acs.org

Electrochemical synthesis has emerged as a green and efficient alternative to traditional methods, often avoiding the need for harsh reagents, transition metals, and external oxidants. rsc.orgrsc.org Several electrochemical protocols for the synthesis of substituted imidazoles have been developed.

One such method involves the electrochemical oxidative tandem cyclization of aryl ketones and benzylamines to yield 1,2,4-trisubstituted imidazoles. organic-chemistry.org Another approach describes the synthesis of 1,2,4,5-tetrasubstituted imidazoles from enamines and benzylamines under undivided electrolytic conditions. rsc.orgrsc.org This method relies on an electrochemical C(sp3)–H amination. More recently, an electrochemically induced synthesis of imidazoles from vinyl azides and benzyl (B1604629) amines has been reported, proceeding under constant current in an undivided cell. mdpi.comnih.gov These electrochemical strategies offer a direct and environmentally benign pathway to the imidazole core and could potentially be adapted for the synthesis of fluorinated derivatives. rsc.org

Table 3: Selected Electrochemical Syntheses of Imidazoles

Starting MaterialsProduct TypeKey FeaturesReference
Enamines, Benzylamines1,2,4,5-Tetrasubstituted ImidazolesMetal- and oxidant-free, C(sp³)–H amination rsc.orgrsc.org
Vinyl Azides, Benzyl AminesTrisubstituted ImidazolesConstant current, undivided cell mdpi.comnih.gov
Aryl Ketones, Benzylamines1,2,4-Trisubstituted ImidazolesMetal- and oxidant-free, direct C-N bond formation organic-chemistry.org

Ring-Closing Reactions for Imidazole Formation

Ring-closing or cyclization reactions of pre-functionalized linear precursors are a common strategy for forming heterocyclic rings, including imidazoles. rsc.org These methods form one or two bonds in the final cyclization step to construct the core.

A notable example is the cyclization of amido-nitriles to form 2,4-disubstituted imidazoles. rsc.org This transformation can be promoted under mild conditions, making it compatible with a variety of functional groups. Another relevant strategy is the BF₃·Et₂O promoted reaction of triazoles with nitriles, which yields protected imidazoles substituted at the C-2 and C-4 positions. rsc.org The reaction is proposed to proceed through the ring-opening of the triazole to form a diazo-imine intermediate, which then reacts with the nitrile and subsequently cyclizes. rsc.org Deoxyfluorination of suitable (hydroxymethyl)imidazole precursors also represents a key post-cyclization functionalization to install the fluoromethyl group. researchgate.net For instance, 2-(fluoromethyl)- and 4-(fluoromethyl)imidazoles have been successfully prepared using this approach. researchgate.net

Targeted Fluoromethylation and Functionalization Strategies

The introduction of the fluoromethyl group is a critical step that defines the target compound. Directing this functionalization to the C2 position of the imidazole ring requires specific and reliable chemical transformations.

Introduction of the Fluoromethyl Moiety at C2 Position

One of the most direct and widely used methods for synthesizing 2-(fluoromethyl)imidazoles is the deoxyfluorination of the corresponding 2-(hydroxymethyl)imidazole precursors. researchgate.net This nucleophilic substitution reaction replaces a hydroxyl group with a fluorine atom. The precursor, (1-methyl-1H-imidazol-2-yl)methanol, can be prepared through standard methods and then subjected to a deoxyfluorinating agent.

Several reagents have been developed for this purpose, with varying reactivity and substrate scope. Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are common choices. researchgate.net Deoxo-Fluor is often preferred due to its higher thermal stability compared to DAST, which can decompose violently. The reaction mechanism involves the activation of the alcohol by the reagent, followed by an Sₙ2-type displacement by a fluoride (B91410) ion. acs.org The choice of reagent and reaction conditions can be optimized to achieve high yields while minimizing potential side reactions. orgsyn.org

Table 2: Common Reagents for Deoxyfluorination of Alcohols

Reagent Structure Key Characteristics
DAST (Diethylaminosulfur trifluoride) (C₂H₅)₂NSF₃ Widely used but thermally unstable; effective for a broad range of alcohols. researchgate.netresearchgate.net
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) [CH₃O(CH₂)₂]₂NSF₃ More thermally stable alternative to DAST; offers good chemoselectivity. orgsyn.org
PyFluor (2-Pyridinesulfonyl fluoride) C₅H₄NSO₂F Low-cost, stable solid reagent; known for high selectivity and functional group tolerance. acs.org

| AlkylFluor | Imidazolium-based reagent | Bench-stable reagent capable of fluorinating primary and secondary alcohols under practical conditions. thieme-connect.com |

This table is generated based on information from sources discussing general deoxyfluorination reagents and their properties. researchgate.netresearchgate.netacs.orgorgsyn.orgthieme-connect.com

Electrophilic Fluorination Methodologies

Electrophilic fluorination serves as a primary method for introducing fluorine into organic molecules by using reagents that act as an electrophilic fluorine source ("F+"). wikipedia.org These reagents typically feature a fluorine atom attached to a highly electron-withdrawing group, often a nitrogen atom, which makes them stable, safe, and effective. wikipedia.org Common examples include N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and commercially available salts like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgnih.gov

The synthesis of a related benzimidazole (B57391) derivative, 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, was achieved through benzylic fluorination using Selectfluor. mdpi.com In this process, an alkoxyamine precursor was treated with Selectfluor at 0 °C, resulting in the formation of the fluorinated product in a 77% yield. mdpi.com This approach highlights the utility of modern electrophilic fluorinating agents in creating C-F bonds at positions activated for such substitutions. The mechanism is believed to involve the combination of a carbon-centered nucleophile with the electrophilic fluorine source, though the exact pathway (Sₙ2 versus single-electron transfer) can be debated. wikipedia.org

Table 1: Examples of Electrophilic Fluorination Reagents

Reagent Name Abbreviation Common Application
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor Fluorination of enolates, activated C-H bonds, and other nucleophiles. nih.govmdpi.com
N-Fluorobenzenesulfonimide NFSI Effective fluorinating agent for a wide range of substrates. wikipedia.orgjuniperpublishers.com
N-Fluoro-o-benzenedisulfonimide NFOBS An alternative to NFSI, used in various fluorination reactions. wikipedia.org
N-Fluoropyridinium salts - Cationic reagents that exhibit high reactivity for electrophilic fluorination. wikipedia.orgjuniperpublishers.com
Nucleophilic Fluorination Approaches

Nucleophilic fluorination provides an alternative pathway, utilizing a nucleophilic fluoride source to displace a suitable leaving group. This method is foundational for synthesizing many organofluorine compounds. nih.gov Key to this approach is the conversion of a precursor, such as a 2-(hydroxymethyl) or 2-(chloromethyl) imidazole, into the desired 2-(fluoromethyl) derivative. Research has shown that 2-(fluoromethyl)imidazoles can be prepared through the deoxyfluorination of corresponding (hydroxymethyl)imidazole precursors. researchgate.net

This transformation involves activating the hydroxyl group to turn it into a better leaving group, followed by substitution with a fluoride ion. Common fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used in conjunction with phase-transfer catalysts to enhance solubility and reactivity. nih.gov More specialized reagents, such as those derived from imidazole-activated precursors, have also been developed for the nucleophilic fluorination of phosphonates, demonstrating the versatility of imidazole-based chemistry in facilitating these reactions. researchgate.net The synthesis of various fluoromethylated compounds has been successfully achieved using nucleophilic sources like tetra-n-butylammonium fluoride (TBAF) or silver fluoride (AgF) to displace benzylic bromides or chlorides. nih.govdoi.org

Regioselective N-Methylation Strategies

The N-alkylation of unsymmetrically substituted imidazoles, such as a 2-(fluoromethyl)-1H-imidazole intermediate, presents a challenge in regioselectivity. The imidazole ring contains two nitrogen atoms (N-1 and N-3) that can potentially be alkylated, leading to a mixture of isomers. The outcome of the reaction is influenced by several factors, including the electronic and steric properties of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions (e.g., solvent and base). otago.ac.nz

Studies on imidazole alkylation show that in basic media, where the imidazole anion is the reactive species, electron-withdrawing groups direct the incoming electrophile to the more remote nitrogen atom. otago.ac.nz Steric hindrance also plays a crucial role; larger substituents on the ring or bulkier alkylating agents favor substitution at the less sterically hindered nitrogen. otago.ac.nz In neutral conditions, the tautomeric equilibrium of the imidazole ring can dictate the product ratio, where the major tautomer, even if less reactive, may control the outcome. otago.ac.nz

Post-Cyclization N-Alkylation Protocols

Post-cyclization N-alkylation involves the introduction of the methyl group onto the pre-formed imidazole ring. Various protocols have been developed to control the regioselectivity of this step. A common approach is the direct alkylation of the NH-imidazole using a methylating agent in the presence of a base.

For instance, N-alkylation of imidazoles has been achieved using alkyl halides with potassium hydroxide (B78521) impregnated on alumina, providing good yields under mild conditions. ciac.jl.cn Another established method involves using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) to deprotonate the imidazole, followed by the addition of a methyl halide. beilstein-journals.org The choice of base and solvent system is critical. For example, using potassium carbonate (K₂CO₃) in acetonitrile (B52724) has been shown to be effective for the N-alkylation of nitroimidazoles, leading to good yields of the desired N-1 alkylated product. researchgate.net A specific methodology for producing the more sterically hindered N-methylated (benz)imidazole isomer has also been developed, highlighting the sophisticated control that can be achieved in these reactions. nih.gov

Table 2: Conditions for Post-Cyclization N-Alkylation of Imidazoles

Base / System Solvent Alkylating Agent Typical Application Reference
KOH / Al₂O₃ - Alkyl Halides Mild condition N-alkylation of imidazoles. ciac.jl.cn
NaH THF Alkyl Halides/Tosylates N-1 selective alkylation of substituted indazoles/imidazoles. beilstein-journals.org
K₂CO₃ Acetonitrile Alkyl Halides Regioselective N-alkylation of nitroimidazoles. researchgate.net
Cs₂CO₃ Dioxane Tosylates N-1 selective alkylation of substituted indazoles. nih.gov

Derivatization and Further Functionalization of the Imidazole Ring

Once the this compound core is synthesized, its utility can be expanded through further functionalization of the imidazole ring, particularly at the C4 and C5 positions.

Substitution Reactions at C4 and C5 Positions

The C4 and C5 positions of the imidazole ring are electronically distinct and can be targeted for substitution reactions. Direct C-H functionalization has emerged as a powerful tool for this purpose. Palladium-catalyzed C-H arylation methods have been developed for the regioselective introduction of aryl groups at the C5 position of N-substituted imidazoles. nih.gov Achieving functionalization at the less reactive C4 position can be more challenging but has been made possible through strategies like the "SEM-switch," where a protecting group is transposed from N-1 to N-3, thereby activating the C4 position (which becomes a C5 position in the new tautomer) for subsequent arylation. nih.gov

While these methods often focus on arylation, the underlying principles of activating and substituting C-H bonds can be extended to other groups. The synthesis of 4,5-disubstituted imidazoles can also be achieved through condensation reactions where the substituents are incorporated during the ring-forming step, for example, from 1,2-diketones and an ammonia source. organic-chemistry.org

Introduction of Diverse Functional Groups (e.g., nitro, halo)

Halogenation: Halogen atoms can be introduced onto the imidazole ring to serve as handles for further cross-coupling reactions. For example, sequential bromination and methylation of 2-methyl-5-nitro-1H-imidazole demonstrates that the C4 position can be brominated. researchgate.net Another approach involves the O-acylation of imidazole N-oxides, which can then undergo substitution to introduce a halogen at the C2 position. researchgate.net

Nitration: The introduction of a nitro group (—NO₂) onto the imidazole ring is a common functionalization reaction. The nitration of 2-methylimidazole (B133640) using a mixture of nitric acid and sulfuric acid typically yields 2-methyl-5-nitroimidazole. google.com The conditions for this reaction must be carefully controlled to ensure safety. google.comgoogle.com For a 1,2-disubstituted imidazole like this compound, nitration is expected to occur at either the C4 or C5 position, with the regiochemical outcome influenced by the directing effects of the existing fluoromethyl and methyl groups. The synthesis of 1-methyl-5-nitro-1H-imidazole and 1-alkyl-4-nitro-1H-imidazole by nitration of the corresponding N-methylated precursors has been well-documented. researchgate.netnih.gov

Formation of Complex Hybrid Imidazole Structures

The development of complex hybrid structures containing the this compound moiety is an area of growing interest for creating novel compounds with potentially enhanced biological activities or material properties. One common strategy involves the fusion of the imidazole ring with other heterocyclic systems. For instance, the synthesis of imidazo[1,2-a]pyridines, a class of privileged scaffolds in medicinal chemistry, can be achieved through multicomponent reactions. While direct synthesis from this compound is not extensively documented, related methodologies provide a blueprint. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, for example, allows for the one-pot synthesis of imidazo-fused heterocycle dimers with tunable fluorescent properties. researchgate.net This reaction typically involves an isocyanide, an amidine, and an aldehyde, and could potentially be adapted to incorporate a fluorinated imidazole precursor.

Another important class of hybrid structures are triazole-imidazole conjugates. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for linking a triazole ring to an imidazole scaffold. nih.govnih.govresearchgate.net This approach offers a modular way to create diverse libraries of hybrid molecules. For example, a propargylated imidazole derivative can be reacted with various azides to generate a range of triazole-imidazole hybrids. nih.gov Although direct examples starting with this compound are scarce in the literature, the versatility of this reaction suggests its applicability.

Furthermore, palladium-catalyzed tandem reactions offer a powerful tool for constructing π-expanded imidazoles. rsc.orgnih.gov These reactions can involve a sequence of intermolecular Heck arylation followed by an intramolecular aerobic oxidative C-H amination, starting from a vinyl-substituted imidazole. rsc.orgnih.gov Adapting such a sequence to a fluorinated vinyl-imidazole precursor could lead to the formation of complex, fused polyheterocyclic systems.

Catalytic Systems and Green Chemistry Principles in Imidazole Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient catalytic processes. The synthesis of this compound and its derivatives is no exception, with significant research efforts directed towards metal-catalyzed reactions, metal-free alternatives, and the use of green reaction media.

Metal-Catalyzed Processes (e.g., Cu, Pd, Ag, Fe)

Transition metal catalysis plays a pivotal role in the synthesis and functionalization of imidazoles. Copper and palladium are among the most extensively used metals for these transformations.

Copper-catalyzed reactions are particularly prevalent for C-N and C-F bond formations. The Ullmann-type C-N cross-coupling reaction, catalyzed by copper salts like CuCl, is a well-established method for the synthesis of N-heteroarylcarbazoles, often employing a ligand such as 1-methyl-imidazole itself to promote the reaction. rsc.org Copper-catalyzed fluorination of aryl bromides using AgF as the fluorine source has also been reported, where a directing group is often essential for the success of the catalytic cycle. rsc.orgnih.gov Such methodologies could be adapted for the fluorination of appropriate imidazole precursors. More recently, copper-catalyzed C-H fluorination/functionalization sequences have emerged, allowing for the transformation of benzylic C-H bonds into C-F bonds, which can then be further functionalized. nih.govtcsedsystem.edu

Catalyst SystemReactantsProductYield (%)Reference
Cu(phen)Cl2Imidazole, Benzylidene hydrazine, p-substituted benzaldehydeImidazole derivatives78-80 nih.gov
CuI / LigandAryl iodides, AminesArylated aminesHigh acs.org
CuCl / 1-methyl-imidazoleCarbazoles, 2-Bromopyridine derivativesN-heteroarylcarbazolesHigh rsc.org

Palladium-catalyzed reactions are instrumental for C-C and C-H bond functionalization. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are used in the synthesis of π-expanded imidazoles. rsc.orgnih.gov Furthermore, palladium-catalyzed C-H activation is a powerful strategy for the direct functionalization of the imidazole ring, avoiding the need for pre-functionalized substrates. researchgate.net For instance, Pd(II)-catalyzed cyclization of aromatic ketones with maleimides through weak chelation-assisted dual C-H activation has been reported to generate tricyclic heterocyclic molecules. nih.gov

Catalyst SystemReaction TypeSubstratesProductYield (%)Reference
Pd(OAc)2 / LigandTandem Heck and Oxidative Amination2-Vinyl imidazoles, Aryl halidesImidazole-fused polyheterocyclesModerate to High rsc.orgnih.gov
Pd(II) / Ac-Ile-OHDual C-H FunctionalizationAromatic ketones, MaleimidesTricyclic heterocyclesGood to Excellent nih.gov
Pd(OAc)2 / PPh3Asymmetric Allylic TrifluoromethylationAllyl fluoridesTrifluoromethylated productsHigh rsc.org

Other metal catalysts , such as those based on silver (Ag) and iron (Fe), also find application. Silver catalysts, for example, have been used in decarboxylative fluorination reactions. mdpi.com Iron-based catalysts, often in the form of magnetic nanoparticles, are gaining attention as reusable and environmentally friendly alternatives for imidazole synthesis. dntb.gov.ua

Metal-Free and Organocatalytic Approaches

The development of metal-free and organocatalytic methods aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metals.

Metal-free synthesis of imidazoles can be achieved through various strategies. For example, the synthesis of 1,2,3-triazoles, which can be linked to imidazoles, can be performed under metal-free conditions. mdpi.com

Organocatalysis offers a powerful alternative for asymmetric synthesis. The enantioselective fluorination of aldehydes, a key step in creating chiral fluorinated building blocks, can be achieved with high efficiency using small organic molecules as catalysts. mdpi.comorganic-chemistry.orgsci-hub.se Imidazolidinone-based catalysts, for instance, have been successfully employed for the α-fluorination of aldehydes. mdpi.comsci-hub.se While direct organocatalytic fluorination of a pre-formed 1,2-dimethylimidazole (B154445) to produce the target compound is not widely reported, the principles of enamine and iminium catalysis could be applied to suitable precursors.

CatalystReaction TypeSubstratesProductEnantiomeric Excess (%)Reference
Imidazolidinoneα-FluorinationAldehydesα-Fluoro aldehydesHigh mdpi.comsci-hub.se
Chiral Dicarboxylic AcidFluorocyclizationγ-Substituted allylaminesCyclized fluorinated derivativesup to 97 mdpi.com
β,β-Diaryl SerinesElectrophilic Fluorinationα-Substituted β-diketonesα-Fluorinated β-diketonesup to 94 mdpi.com

Deep Eutectic Solvents and Sustainable Reaction Media

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic solvents. mdpi.comencyclopedia.pubosti.govnih.gov These solvents are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, resulting in a liquid with a low melting point. mdpi.com Choline chloride-based DES, such as those formed with urea or glycerol, have been successfully used as both the solvent and catalyst for the synthesis of various imidazole derivatives. mdpi.com The use of DES can lead to improved reaction rates, easier product isolation, and enhanced recyclability of the reaction medium. mdpi.com While the direct synthesis of this compound in a DES has not been specifically detailed, the successful application of these solvents in the synthesis of other fluorinated heterocycles and a wide range of imidazoles suggests their potential for this transformation. mdpi.comnih.gov

Reusable Catalyst Systems in Imidazole Synthesis

The development of reusable catalysts is a key aspect of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. Magnetic nanoparticles have emerged as promising supports for catalysts due to their high surface area and the ease of separation from the reaction mixture using an external magnet. dntb.gov.uasci-hub.se For instance, a chloro-deoxycellulose/ferroferric oxide (CDC@Fe3O4) nanocomposite has been used as a recyclable catalyst for the synthesis of tetra-substituted imidazoles. dntb.gov.ua Similarly, other magnetic nano-catalysts have been employed for the synthesis of various imidazole derivatives, demonstrating good to excellent yields and the ability to be reused for multiple cycles without a significant loss of activity. dntb.gov.uasci-hub.se The application of such reusable catalyst systems to the synthesis of this compound could offer a more sustainable and cost-effective production route.

Mechanistic Investigations of 2 Fluoromethyl 1 Methyl 1h Imidazole Formation and Reactivity

Elucidation of Reaction Pathways and Transition States

The formation of substituted imidazoles is a cornerstone of heterocyclic chemistry, with numerous synthetic strategies developed. Understanding the underlying mechanisms, reaction pathways, and transition states is critical for controlling product outcomes and optimizing synthesis.

Detailed Reaction Mechanisms for Imidazole (B134444) Core Formation

The synthesis of the imidazole ring system can be achieved through several established mechanistic pathways, often involving multicomponent reactions that efficiently build the heterocyclic core.

One of the most classic methods is the Radziszewski reaction , first described in 1882. This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849). researchgate.netwikipedia.org The mechanism proceeds through a series of condensation and cyclization steps. Initially, the dicarbonyl compound reacts with ammonia to form a diimine. Concurrently, the aldehyde reacts with ammonia to form an intermediate that subsequently reacts with the diimine. An intramolecular cyclization followed by dehydration and oxidation yields the final imidazole ring.

Modern variations often employ multicomponent reactions (MCRs) , which offer high atom economy and procedural simplicity. For instance, 2,4,5-trisubstituted imidazoles can be synthesized from a 1,2-diketone, an aldehyde, and an ammonium (B1175870) salt (as the ammonia source). rsc.org A proposed mechanism for this type of reaction is outlined below:

Condensation: The aldehyde and the ammonium salt react to form an aldimine intermediate.

Intermediate Formation: The 1,2-diketone reacts with the ammonium salt to form a diamine or related species.

Cyclization: These intermediates undergo a cyclization-condensation sequence to form a dihydroimidazole (B8729859) species.

Aromatization: The dihydroimidazole intermediate is then oxidized to the aromatic imidazole product.

Transition-metal-free approaches have also been developed, such as the base-promoted deaminative coupling of benzylamines and nitriles, which provides a direct route to 2,4,5-trisubstituted imidazoles through the liberation of ammonia. rsc.org The choice of reactants and conditions allows for the construction of a wide array of substituted imidazoles. rsc.orgorganic-chemistry.org

Reaction Name Reactants Key Mechanistic Features
Radziszewski Reaction1,2-Dicarbonyl, Aldehyde, AmmoniaCondensation, diimine formation, cyclization, oxidation. researchgate.netwikipedia.org
Three-Component Synthesis1,2-Diketone, Aldehyde, Ammonium AcetateCatalyst-driven condensation and cyclization-aromatization sequence. rsc.org
Deaminative CouplingBenzylamine (B48309), NitrileBase-promoted coupling with liberation of ammonia. rsc.org

Mechanistic Insights into Fluoromethyl Group Introduction and Stability

The introduction of a fluoromethyl (-CH2F) group onto the imidazole ring can be achieved through several methods, most commonly involving the modification of a precursor with a pre-existing functional group at the C2 position.

A primary route is the deoxyfluorination of a corresponding (hydroxymethyl)imidazole. researchgate.net For example, 2-(hydroxymethyl)-1-methyl-1H-imidazole can be treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to replace the hydroxyl group with fluorine via a nucleophilic substitution mechanism.

A more recent study on a related benzimidazole (B57391) derivative provides mechanistic insight into an alternative pathway using Selectfluor, an electrophilic fluorinating agent. mdpi.com The reaction of 4,7-dimethoxy-1-methyl-2-{[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]methyl}-1H-benzimidazole with Selectfluor did not result in the expected aromatic fluorination but instead produced the 2-(fluoromethyl) product. A Single Electron Transfer (SET) mechanism was proposed:

SET Initiation: An electron is transferred from the alkoxyamine to Selectfluor.

Mesolytic Cleavage: This induces the cleavage of the C-O bond, forming a stable TEMPO radical and a benzylic-type methylene (B1212753) radical at the C2 position of the imidazole.

Fluorine Abstraction: The methylene radical then abstracts a fluorine atom (F•) from the Selectfluor radical cation to yield the final 2-(fluoromethyl) product. mdpi.com

The stability of the 2-(fluoromethyl) group is primarily attributed to the high bond dissociation energy of the C-F bond. acs.org However, its stability can be influenced by the electronic nature of the imidazole ring and the presence of the N-methyl group, which prevents certain degradation pathways that are accessible to N-H imidazoles.

Influence of Substituents on Reaction Regioselectivity and Pathway

Substituents on the reacting molecules exert profound control over the regioselectivity and the operative reaction mechanism.

In the formation of the imidazole core itself, the choice of catalyst can direct the outcome of competitive reactions. For example, in a four-component reaction involving a diketone, aldehyde, primary amine, and ammonium acetate, the formation of a 1,2,4,5-tetrasubstituted imidazole can compete with the formation of a 2,4,5-trisubstituted imidazole (from the three-component reaction without the primary amine). The use of specific catalysts, such as Zn(BF4)2, has been shown to selectively favor the formation of the tetrasubstituted product. rsc.org

The position of substituents is also critical. A recent study on the didefluorination of o-trifluoromethyl benzylamines to form fluorinated tricyclic 2H-imidazoles found that the ortho positioning of the trifluoromethyl group was essential for the reaction cascade to proceed. acs.org When the isomeric p-trifluoromethyl benzylamine was used, only complex mixtures were obtained, demonstrating that the specific regioisomer is required for the desired pathway. acs.org

For the target molecule, the presence of the methyl group at the N-1 position is highly significant. This substituent blocks the N-H proton, which is a key site of reactivity in many imidazole reactions. For instance, the facile hydrolysis observed in N-unsubstituted 2-(trifluoromethyl)imidazoles is largely suppressed upon N-alkylation because the mechanism requires an initial deprotonation at the N-1 position. researchgate.net

Reactivity Studies of the Fluoromethyl Group

The reactivity of the fluoromethyl group is dominated by the strength of the C-F bond and the electronic influence of the imidazole ring.

Hydrolysis and Nucleophilic Substitution Reactions

The C-F bond is the strongest single bond to carbon, making the fluorine in a fluoromethyl group a poor leaving group under typical nucleophilic substitution conditions. Consequently, 2-(fluoromethyl)-1-methyl-1H-imidazole is expected to be relatively stable towards hydrolysis and reaction with common nucleophiles.

While nucleophilic substitution at a saturated carbon bearing a fluorine atom is difficult, reactions on halogenated imidazole rings are well-documented. rsc.org For these reactions to occur on the fluoromethyl group, activation would likely be required. The electrophilicity of the imidazole ring can be enhanced by protonation, which may facilitate nucleophilic attack, though this is more relevant for substitutions on the ring itself rather than the exocyclic group. sci-hub.se Any substitution reaction would likely proceed through a high-energy SN2 transition state.

A recent report described a base-mediated didefluorination of o-trifluoromethyl benzylamines that proceeds via a 1,4-elimination of a fluoride (B91410) ion to generate a difluoroquinone methide intermediate. acs.org This illustrates that under specific conditions (strong base, appropriately positioned activating group), C-F bonds can be cleaved. However, such a pathway is not directly applicable to this compound.

Reactivity of Difluoromethyl and Trifluoromethyl Analogs

The reactivity of a fluorinated methyl group at the C2 position of an imidazole ring is dramatically altered by the number of fluorine atoms. This is particularly true for imidazoles that are unsubstituted at the N-1 position.

For N-H imidazoles, reactivity towards hydrolysis increases with fluorine substitution:

2-(Difluoromethyl)imidazole: This compound is highly reactive towards basic hydrolysis. researchgate.net

2-(Trifluoromethyl)imidazole: This analog undergoes facile alkaline hydrolysis with a half-life of 5.8 hours in 0.1 N KOH at 30°C. researchgate.net

The mechanism for the hydrolysis of both the di- and trifluoromethyl N-H imidazoles is believed to involve a common sequence:

Deprotonation: The imidazole N-H proton is removed by a base to form an imidazolate anion.

Fluoride Elimination: The anion facilitates the elimination of a fluoride ion (HF for the difluoro analog), forming a transient and highly reactive azafulvene intermediate (a difluorodiazafulvene in the case of the trifluoromethyl starting material). This step is rate-limiting.

Nucleophilic Attack: The azafulvene intermediate is rapidly attacked by water, leading to the formation of an imidazole-2-carboxylic acid. researchgate.net

Crucially, this high reactivity is lost upon N-alkylation. researchgate.net The N-methyl group in compounds like 2-(difluoromethyl)-1-methyl-1H-imidazole and 2-(trifluoromethyl)-1-methyl-1H-imidazole prevents the initial deprotonation step, thereby shutting down the azafulvene-mediated hydrolysis pathway. As a result, these N-methylated analogs are significantly more stable towards hydrolysis compared to their N-H counterparts.

CompoundN-1 SubstituentReactivity to Basic HydrolysisProposed Mechanism
This compound-CH3LowSN2 (requires activation)
2-(Difluoromethyl)-1H-imidazole-HHighAzafulvene intermediate formation researchgate.net
2-(Trifluoromethyl)-1H-imidazole-HVery HighAzafulvene intermediate formation researchgate.net
2-(Trifluoromethyl)-1-methyl-1H-imidazole-CH3LowHydrolysis pathway blocked by N-methylation researchgate.net

Radical Difluoromethylation Mechanisms

The introduction of a difluoromethyl (-CF2H) group onto an imidazole ring, a process closely related to the formation of monofluoromethylated imidazoles, can proceed through various radical-based mechanisms. While direct studies on this compound are not extensively detailed in the literature, the mechanisms for difluoromethylation of the imidazole core provide significant insight. These reactions are often initiated by visible light and employ photocatalysts.

One efficient method involves the visible light-induced radical cascade difluoromethylation/cyclization of imidazoles with unactivated alkenes. nih.gov In these processes, a difluoromethyl radical precursor, such as the stable and easily handled difluoromethyltriphenylphosphonium bromide ([Ph3PCF2H]+Br−), is used. nih.govacs.org The reaction is typically initiated by a photocatalyst, like fac-Ir(ppy)3, which, upon irradiation with visible light (e.g., blue LEDs), becomes excited. acs.org

A proposed general mechanism, which can be extrapolated to the formation of related compounds, involves the following key steps:

Generation of the Difluoromethyl Radical: The excited photocatalyst reduces the difluoromethyl source, generating the crucial •CF2H radical. cas.cn

Radical Addition and Cyclization: The •CF2H radical then adds to an unactivated alkene tethered to the imidazole ring, initiating a cascade cyclization to form polycyclic imidazole structures. nih.gov The involvement of a radical mechanism is supported by experiments where the addition of a radical scavenger, such as 2,2,6,6-tetramethyl-piperidin-1-oxyl (TEMPO), inhibits the reaction. acs.org

Product Formation: The resulting cyclized radical intermediate undergoes further steps to yield the final difluoromethylated product.

Light on-off experiments have demonstrated that the reaction ceases in the absence of light, confirming the necessity of a photocatalytic cycle. nih.gov The stability of the fluoroalkyl radical is a key factor, with the order being CH2F• > CF2H• > CF3•. The geometry of these radicals also changes with fluorine substitution, becoming more tetrahedral. rsc.org

While these examples focus on difluoromethylation and often lead to polycyclic systems, the fundamental principles of generating a fluorinated methyl radical and its subsequent reaction with the imidazole scaffold are central to understanding the formation of this compound.

A different radical pathway has been proposed for the formation of a related benzimidazole derivative, 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, from an alkoxyamine precursor using Selectfluor. mdpi.com This reaction involves a Single Electron Transfer (SET) mechanism. The proposed steps are:

SET from the alkoxyamine to Selectfluor induces cleavage of the C-O bond.

This cleavage generates a methylene radical at the 2-position of the benzimidazole ring and a TEMPO+ cation.

The methylene radical then abstracts a fluorine radical (F•) from the reduced Selectfluor species to form the final fluorinated product. mdpi.com

This SET mechanism provides an alternative radical pathway for the formation of 2-(fluoromethyl) substituted imidazoles without the need for light.

Table 1: Key Reagents and Conditions in Radical Difluoromethylation of Imidazoles

Aspect Details Reference
Difluoromethyl Source Difluoromethyltriphenylphosphonium bromide ([Ph3PCF2H]+Br−) nih.gov, acs.org
Photocatalyst fac-Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)3) acs.org
Initiation Visible Light (e.g., 5W blue LEDs) nih.gov, acs.org
Mechanism Type Radical Cascade Addition/Cyclization nih.gov
Alternative Fluorinating Agent Selectfluor (for related benzimidazoles) mdpi.com
Alternative Mechanism Single Electron Transfer (SET) mdpi.com

Intramolecular Interactions and Conformational Analysis Influencing Reactivity

The reactivity of this compound is significantly influenced by its three-dimensional structure and the non-covalent interactions within the molecule. Conformational analysis helps in understanding the preferred spatial arrangement of the atoms, which in turn dictates steric accessibility and the orientation of reactive orbitals.

For imidazole derivatives, the conformation is often determined by the rotational barriers around single bonds. In this compound, a key rotational bond is the C2-CH2F bond connecting the fluoromethyl group to the imidazole ring. The rotation around this bond determines the orientation of the fluorine atom relative to the imidazole ring.

Studies on related N-substituted imidazoles have shown that dispersion energies are the major contributors to the stability of the solid-state structures, even when different atom-atom contacts are present. nih.gov For this compound, intramolecular interactions such as hydrogen bonds and dipole-dipole interactions are expected to play a crucial role. The electronegative fluorine atom and the nitrogen atoms of the imidazole ring can participate in various weak interactions.

Computational studies, often using Density Functional Theory (DFT), are powerful tools for analyzing these interactions. For instance, in N-acylhydrazone derivatives, methylation was found to reduce the planarity of the molecule, disrupting conjugation and altering chemical shifts in NMR spectra. nih.gov Similarly, the methyl group at the N1 position and the fluoromethyl group at the C2 position in this compound will influence the electronic distribution and planarity of the imidazole ring system.

Analysis of related fluorinated compounds provides further insights. In 2-fluorobenzaldehydes, a planar conformation with the fluorine and oxygen atoms in a trans orientation is generally more stable. rsc.org While the geometry of the five-membered imidazole ring differs from a benzene (B151609) ring, similar stabilizing or destabilizing through-space interactions between the fluorine atom and the ring's nitrogen atoms (specifically N3) are plausible and would affect the conformational preference of the fluoromethyl group.

The presence of the N-methyl group prevents the NH-tautomerism seen in unsubstituted imidazoles, simplifying the conformational landscape. However, its steric bulk can influence the preferred orientation of the adjacent 2-(fluoromethyl) substituent. The interaction between the methyl hydrogens and the fluoromethyl group can lead to a preferred rotational conformer that minimizes steric hindrance.

NMR spectroscopy is a key experimental technique for conformational analysis. In the case of 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, specific couplings between fluorine and nearby protons and carbons (e.g., 2JH-F, 1JC-F, 2JC-F, and 4JC-F) were identified. mdpi.com These coupling constants are sensitive to the dihedral angles between the coupled nuclei and thus provide valuable information about the molecule's average conformation in solution.

Table 2: Expected Conformational Influences and Interactions

Structural Feature Potential Influence / Interaction Relevant Analogy / Finding
C2-CH2F Bond Rotation determines the orientation of the fluorine atom relative to the imidazole ring, affecting reactivity. Rotational barriers are critical in determining molecular shape and stability. mdpi.com
N1-Methyl Group Prevents tautomerism; its steric bulk can influence the conformation of the adjacent C2-substituent. Methylation can reduce planarity and disrupt electronic conjugation in related systems. nih.gov
Fluoromethyl Group The electronegative fluorine can participate in intramolecular dipole-dipole or hydrogen-bonding-like interactions with ring atoms or the N-methyl group. In 2-fluorobenzaldehydes, through-space interactions between fluorine and the carbonyl group determine conformational preference. rsc.org
Imidazole Ring Provides a scaffold with specific electronic properties and nitrogen atoms that can act as interaction sites. Dispersion energies are a major stabilizing force in the crystal packing of N-substituted imidazoles. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Fluoromethyl 1 Methyl 1h Imidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For 2-(Fluoromethyl)-1-methyl-1H-imidazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

Proton (¹H) NMR for Structural Confirmation and Tautomerism Studies

The ¹H NMR spectrum is anticipated to provide key information for structural confirmation. The imidazole (B134444) ring protons, the N-methyl protons, and the fluoromethyl protons will each exhibit characteristic chemical shifts and coupling patterns.

In related imidazole structures, the protons on the imidazole ring typically appear in the aromatic region. researchgate.netresearchgate.net The N-methyl group is expected to present as a singlet, shifted downfield due to the electron-withdrawing nature of the imidazole ring. researchgate.net A crucial feature would be the signal for the fluoromethyl (-CH₂F) group. This would appear as a doublet due to coupling with the adjacent fluorine atom (²JH-F). For the analogous compound, 2-(fluoromethyl)-1H-benzimidazole, this signal is reported at 5.64 ppm with a coupling constant (²JH-F) of 47.5 Hz. mdpi.comresearchgate.net A similar chemical shift and coupling constant are expected for the title compound.

As this compound is N-methylated, it is locked in one tautomeric form, simplifying the spectrum and precluding studies of tautomerism that would be relevant for its N-unsubstituted counterpart.

Predicted ¹H NMR Data for this compound:

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4/H-5~7.0-7.5d, d~1-3
N-CH₃~3.7-4.0s-
CH₂F~5.6d²JH-F ≈ 48

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbon atoms of the imidazole ring are expected to resonate in the range of approximately 115-145 ppm. researchgate.net The C-2 carbon, being attached to both a nitrogen and the fluoromethyl group, will be significantly affected. In the related 2-(fluoromethyl)-1H-benzimidazole, the C-2 carbon appears as a doublet at 148.6 ppm with a ²JC-F coupling constant of 19.7 Hz. mdpi.comresearchgate.net A similar pattern is anticipated here. The N-methyl carbon will likely appear around 30-35 ppm, potentially showing a small long-range coupling to fluorine (⁴JC-F). mdpi.comresearchgate.net The fluoromethyl carbon is the most indicative, expected to be a doublet with a large one-bond C-F coupling constant (¹JC-F), typically in the range of 160-170 Hz. mdpi.com

Predicted ¹³C NMR Data for this compound:

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
C-2~147-150d²JC-F ≈ 19-20
C-4~120-130dSmall JC-F possible
C-5~120-130s-
N-CH₃~32-35q (from H), possible d (from F)⁴JC-F ≈ 2-3
CH₂F~75-80d¹JC-F ≈ 165

Fluorine-19 (¹⁹F) NMR for Probing Chemical Environment of Fluorine

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. biophysics.org The chemical shift of the fluorine atom is highly dependent on its electronic environment. colorado.edu For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the -CH₂F group.

This signal will be split into a triplet due to coupling with the two adjacent protons (²JF-H). The chemical shift for fluoromethyl groups attached to heterocyclic rings can vary, but for the analogous 2-(fluoromethyl)-1H-benzimidazole, the signal appears at -213.92 ppm. mdpi.comresearchgate.net A similar value is expected for the title compound. This technique is particularly useful for confirming the presence and electronic environment of the fluorine atom in the molecule.

Predicted ¹⁹F NMR Data for this compound:

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CH₂F ~ -210 to -220t²JF-H ≈ 48

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation patterns. For this compound (C₅H₇FN₂), the calculated molecular weight is approximately 114.06 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 114 would be expected. The fragmentation pattern would likely involve the loss of fragments characteristic of the structure. For instance, loss of a fluorine atom would lead to a peak at m/z 95. Another potential fragmentation pathway is the loss of the fluoromethyl radical (-CH₂F), resulting in a fragment ion corresponding to the 1-methylimidazolium (B8483265) cation at m/z 81. Cleavage of the N-methyl group could also be observed. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion and its fragments with high accuracy. mdpi.com

Predicted Mass Spectrometry Data for this compound:

m/z Predicted Identity
114[M]⁺
95[M - F]⁺
81[M - CH₂F]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-F bonds. The C-H stretching vibrations of the imidazole ring and the methyl/fluoromethyl groups would likely appear in the 2900-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1400-1600 cm⁻¹ range. researchgate.net A key feature would be a strong absorption band corresponding to the C-F stretching vibration, which typically occurs in the 1000-1100 cm⁻¹ region. The exact position of these bands can provide information about the electronic structure of the molecule.

Predicted IR Absorption Bands for this compound:

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H stretch (aromatic)~3100-3150
C-H stretch (aliphatic)~2950-3000
C=N, C=C stretch~1400-1600
C-F stretch~1000-1100

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique would reveal bond lengths, bond angles, and intermolecular interactions in the solid state.

While no crystal structure for this compound has been reported, analysis of related structures such as 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole provides insights into the types of intermolecular interactions that might be expected. mdpi.com For the title compound, one would expect to determine the planarity of the imidazole ring and the orientation of the fluoromethyl and N-methyl substituents. Intermolecular interactions, such as C-H···N or C-H···F hydrogen bonds, could play a significant role in the crystal packing. A full crystallographic analysis would provide definitive data on the molecule's three-dimensional architecture.

Determination of Absolute Configuration and Conformation

The conformational preferences of imidazole derivatives are influenced by the nature and size of their substituents. In the case of this compound, the rotation around the single bond connecting the fluoromethyl group to the imidazole ring is a key conformational parameter. While direct crystallographic data on the parent compound is not extensively documented in the reviewed literature, analysis of related structures provides valuable insights.

For instance, the conformational analysis of α,α-bis(4-fluorophenyl)-β-methyl-1H-imidazole-1-ethanol, a more complex imidazole derivative, was successfully performed using a combination of ¹H Nuclear Overhauser Effect (NOE) spectroscopy and density functional theory (DFT) calculations. figshare.com This approach allowed for the elucidation of the relative orientation of the phenyl rings, demonstrating that they are oriented to avoid coplanarity. figshare.com A similar integrated approach could be applied to this compound to determine the preferred orientation of the fluoromethyl group relative to the imidazole ring.

For chiral derivatives of this compound, determining the absolute configuration is essential. A common strategy involves the use of chiral derivatizing agents (CDAs). For example, the axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA) has been employed to determine the absolute configuration of β-chiral aminoalcohols. acs.orgacs.org The formation of diastereomeric esters with the chiral analyte allows for their distinction using NMR spectroscopy, and the observed chemical shift differences can be correlated to a specific absolute configuration based on a general conformational model. acs.orgacs.org However, the reliability of such models can be affected by factors like hydrogen bonding and steric hindrance. acs.org

Table 1: Spectroscopic Data for a Related Fluoromethylated Benzimidazole (B57391) Derivative

CompoundTechniqueKey FindingsReference
2-(Fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole¹H NMRMethylene (B1212753) signal at 5.61 ppm, split into a doublet with a coupling constant (²JH-F) of 48.2 Hz due to ¹H-¹⁹F coupling. mdpi.com
¹³C NMRMethylene carbon signal at 76.8 ppm, appearing as a doublet with a ¹JC-F of 165.5 Hz. The imidazole C-2 signal at 147.1 ppm is also a doublet (²JC-F = 19.0 Hz). mdpi.com
¹⁹F NMRSignal at -214.93 ppm, appearing as a triplet (²JF-H = 48.0 Hz) due to coupling with the adjacent methylene protons. mdpi.com

This data, while for a benzimidazole, provides expected spectroscopic characteristics for the 2-(fluoromethyl)-1-methyl-imidazole moiety.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions play a pivotal role in the supramolecular chemistry of imidazole-containing compounds, dictating their crystal packing and influencing their physical properties.

Hydrogen Bonding: In the absence of a crystal structure for this compound, we can infer potential hydrogen bonding patterns from related compounds. The primary hydrogen bond acceptor in this molecule is the N3 nitrogen of the imidazole ring. While the fluoromethyl group is generally a weak hydrogen bond donor, interactions of the C-H···N or C-H···F type are possible. In crystals of other imidazole derivatives, N-H···N hydrogen bonds are a common and dominant feature, linking molecules into chains or more complex networks. mdpi.comeurjchem.comresearchgate.net For instance, in the crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid, molecules are linked into chains via intermolecular O-H···N hydrogen bonds. nih.gov The molecular conformation of this compound is also stabilized by an intramolecular C-H···O hydrogen bond. nih.gov

Table 2: Common Intermolecular Interactions in Imidazole Derivatives

Interaction TypeDescriptionTypical Distance/GeometryReferences
Hydrogen Bonding N-H···N or O-H···N interactions are prevalent in imidazoles with available donors and acceptors, forming chains or sheets.N···N distances typically range from 2.8 to 3.2 Å. mdpi.comeurjchem.comnih.gov
π-π Stacking Attraction between the electron clouds of adjacent imidazole rings. Can be parallel-displaced or T-shaped.Interplanar distances are often in the range of 3.3 to 3.8 Å. researchgate.netrsc.orgnih.gov
C-H···π Interactions Weak hydrogen bonds where a C-H bond acts as a donor to the π-system of an adjacent imidazole ring.- rsc.orgnih.gov

The combination of these intermolecular forces dictates the final three-dimensional architecture of solid-state this compound and its derivatives, which in turn influences properties such as solubility and melting point. A detailed analysis using X-ray crystallography and computational tools like Hirshfeld surface analysis would be necessary to fully characterize these interactions for the specific compound of interest. eurjchem.comresearchgate.netrsc.org

Computational and Theoretical Studies on 2 Fluoromethyl 1 Methyl 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a compound like 2-(Fluoromethyl)-1-methyl-1H-imidazole, DFT calculations would provide significant insights into its behavior.

Prediction of Electronic Structure and Reactivity Parameters (e.g., HOMO-LUMO Gap)

DFT calculations are instrumental in determining the electronic properties of a molecule. Key parameters that would be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and signifies the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For instance, in studies of other imidazole (B134444) derivatives, the introduction of different substituent groups has been shown to modulate this gap, thereby tuning the molecule's reactivity.

Table 1: Representative DFT-Calculated Electronic Properties for an Imidazole Derivative

ParameterRepresentative ValueSignificance for this compound
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available to participate in reactions.
LUMO Energy-1.2 eVRepresents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap 5.3 eV A relatively large gap would suggest good kinetic stability for the molecule.

Note: The values in this table are representative examples based on similar molecules and are not the actual calculated values for this compound.

Conformational Analysis and Energy Landscapes

The presence of the fluoromethyl group introduces rotational flexibility around the carbon-carbon and carbon-nitrogen single bonds. Conformational analysis using DFT would be employed to identify the most stable three-dimensional arrangements (conformers) of this compound. By systematically rotating these bonds and calculating the energy of each resulting structure, an energy landscape can be mapped out.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, which include DFT methods, are essential for elucidating the mechanisms of chemical reactions.

Modeling of Reaction Pathways and Transition States

For any proposed reaction involving this compound, quantum chemical calculations can be used to model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—can be located and characterized.

The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By mapping the potential energy surface, chemists can gain a detailed step-by-step understanding of how a reaction proceeds. This approach has been used to trace reaction paths for complex organic reactions, providing insights that are not always accessible through experimental means alone. nist.gov

Understanding Regioselectivity and Stereoselectivity

In reactions where multiple products can be formed, quantum chemical calculations can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). By comparing the activation energies for the different possible reaction pathways leading to various isomers, the most favorable pathway and therefore the major product can be predicted.

For this compound, this could be relevant in, for example, electrophilic substitution reactions on the imidazole ring. The calculations would indicate which of the available carbon atoms is most susceptible to attack.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. While DFT calculations focus on static structures and energies, MD simulations model the movement of atoms and molecules, offering insights into processes such as conformational changes, solvent effects, and interactions with other molecules.

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic an aqueous solution) and calculating the forces between all atoms over a series of small time steps. This would allow for the observation of how the molecule behaves in a more realistic, dynamic setting. For instance, MD simulations have been used to study the hydrogen bonding and liquid dynamics of imidazole and 1-methylimidazole (B24206), revealing details about their structural organization and reorientation dynamics in the liquid phase. jst.go.jpchemeo.comuni.lu

Exploration of Conformational Flexibility and Solvation Effects

Computational studies are instrumental in elucidating the conformational landscape and the influence of solvents on the structure of heterocyclic compounds like this compound. While specific computational research on this exact molecule is not extensively documented in publicly available literature, principles derived from studies on related imidazole and fluorinated compounds can provide significant insights.

Conformational Flexibility:

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the fluoromethyl group to the imidazole ring. The presence of the methyl group at the 1-position and the fluoromethyl group at the 2-position introduces steric and electronic effects that influence the preferred orientation of the fluoromethyl group relative to the imidazole ring.

Theoretical calculations, such as Density Functional Theory (DFT), are commonly employed to explore the potential energy surface associated with the rotation of substituents. For analogous 1,2-disubstituted imidazoles, studies have shown that the rotation of substituents is often characterized by relatively low energy barriers, indicating a degree of conformational flexibility at room temperature. The substitution of hydrogen with a fluorine atom in the methyl group is expected to introduce both steric bulk and significant electronic changes due to fluorine's high electronegativity. This can lead to specific preferred conformations where the fluoromethyl group is oriented to minimize steric hindrance and optimize electrostatic interactions. For instance, studies on α-trifluoromethyl α,α-disubstituted α-amino acids have demonstrated that the trifluoromethyl group significantly influences the peptide backbone conformation. nii.ac.jp

The conformational preferences of related α,α-disubstituted amino acids have been shown to induce stable secondary structures like helices in peptides. nii.ac.jp While not a peptide, this highlights the structure-directing influence of fluorinated alkyl groups. In the case of this compound, computational modeling would likely reveal the most stable conformer by analyzing the dihedral angle between the C-F bond and the plane of the imidazole ring.

Solvation Effects:

Solvation plays a critical role in the behavior of molecules, potentially altering their conformational preferences and electronic properties. nih.govresearchgate.net The interaction between a solute and solvent molecules can be modeled using either explicit or implicit solvation models in computational chemistry. pyscf.orgmuni.cz

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. For this compound in an aqueous environment, water molecules would be expected to form hydrogen bonds with the nitrogen atoms of the imidazole ring and potentially interact with the fluoromethyl group. Theoretical studies on similar cyclic compounds have shown that the inclusion of explicit water molecules can alter the relative stability of different tautomers and isomers due to the formation of intermolecular hydrogen bonds. nih.govresearchgate.net

The following table summarizes the types of solvation models and their applicability to studying this compound.

Solvation Model Type Description Applicability to this compound
Implicit (e.g., PCM, SMD) Treats the solvent as a continuous medium with a specific dielectric constant. pyscf.orggaussian.comUseful for predicting the overall effect of solvent polarity on conformational stability and electronic structure.
Explicit Includes individual solvent molecules in the computational model.Allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding with the imidazole nitrogen atoms.

Prediction of Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are fundamental to understanding the chemical and biological behavior of molecules. frontiersin.orgresearchgate.netnih.gov For this compound, computational methods can predict the nature and strength of hydrogen bonds and other non-covalent interactions.

Hydrogen Bonding:

The imidazole ring presents distinct sites for hydrogen bonding. The nitrogen atom at position 3, with its lone pair of electrons, is a primary hydrogen bond acceptor. In contrast, the parent imidazole molecule has a hydrogen atom on one of its nitrogens, making it a hydrogen bond donor. researchgate.netstanford.eduosti.gov However, in this compound, the presence of the methyl group at the N1 position removes this hydrogen bond donor capability from the ring itself.

Hydrogen Bond Acceptors: The N3 atom of the imidazole ring is the most significant hydrogen bond acceptor site. Computational studies on other imidazoles confirm the ability of the pyridine-like nitrogen atom to accept hydrogen bonds. researchgate.net

Potential for Weak Hydrogen Bonds: While the fluoromethyl group is not a classical hydrogen bond donor, some computational studies have provided evidence for weak hydrogen bonds involving methyl groups (C-H···O/N interactions). nih.gov The high electronegativity of the fluorine atom in the fluoromethyl group could potentially polarize the C-H bonds, slightly enhancing their ability to act as very weak hydrogen bond donors in specific geometric arrangements. Furthermore, the fluorine atom itself can act as a weak hydrogen bond acceptor.

Other Non-Covalent Interactions:

Beyond classical hydrogen bonding, other non-covalent interactions contribute to the molecule's interaction profile.

π-Stacking: The aromatic imidazole ring can participate in π-stacking interactions with other aromatic systems. These interactions are crucial in the packing of molecules in the solid state and in interactions with biological macromolecules.

Dipole-Dipole Interactions: As a polar molecule, this compound will engage in dipole-dipole interactions with itself and with other polar molecules.

Halogen Bonding: While not a classic halogen bond donor, the polarized C-F bond can participate in specific electrostatic interactions. The region of positive electrostatic potential on the extension of the C-F bond (the σ-hole) is generally weak for fluorine, but interactions with strong nucleophiles might be possible.

Computational tools like the Non-Covalent Interaction (NCI) index can be used to visualize and characterize these weak interactions in real space, providing a qualitative map of hydrogen bonds, van der Waals forces, and steric repulsions. nih.govmdpi.com

The predicted non-covalent interaction capabilities of this compound are summarized in the table below.

Interaction Type Participating Moiety Role Notes
Hydrogen Bonding N3 atom of imidazole ringAcceptorPrimary site for hydrogen bonding with donor molecules like water.
C-H bonds of methyl/fluoromethyl groupsWeak DonorPossible, but expected to be significantly weaker than traditional hydrogen bonds.
Fluorine atomWeak AcceptorCan participate as a weak hydrogen bond acceptor.
π-Interactions Imidazole ringDonor/AcceptorCan engage in π-stacking with other aromatic rings.
Dipole-Dipole Entire moleculeN/AArises from the permanent molecular dipole moment.
van der Waals Entire moleculeN/AGeneral attractive forces contributing to intermolecular association.

Applications in Chemical Biology and Advanced Materials Science Excluding Clinical/therapeutic Outcomes

Chemical Biology Tool Development

The imidazole (B134444) scaffold is a prevalent motif in biologically active molecules, including the essential amino acid histidine, and plays a crucial role in many biological processes. The introduction of a fluoromethyl group at the 2-position of N-methylimidazole creates a molecule with altered electronic properties and metabolic stability, making it a valuable tool for chemical biologists seeking to probe and modulate biological systems.

Bioisosteric Replacement and Molecular Mimicry in Ligand Design

Bioisosterism, the principle of substituting one atom or group with another that produces a molecule with similar biological activity, is a fundamental strategy in drug discovery and ligand design. The unique electronic properties and relatively small size of fluorine make it a versatile bioisostere. nih.gov It has been successfully used as a replacement for hydrogen, the methyl group, and even as a functional mimic for carbonyl and hydroxyl groups. nih.gov This strategic substitution can influence a molecule's potency, conformation, metabolic stability, and membrane permeability. nih.gov

While fluorine is larger than hydrogen, its ability to form a strong, polarized bond with carbon allows it to mimic hydrogen in certain biological contexts. The substitution of hydrogen with fluorine can significantly alter the acidity (pKa) of nearby functional groups and introduce favorable electronic interactions with protein targets. This can lead to enhanced binding affinity and selectivity of a ligand for its receptor. The C-F bond is more stable to metabolic oxidation compared to a C-H bond, which can increase the biological half-life of a molecule, a desirable trait for molecular probes.

Table 1: Comparison of Physicochemical Properties of Hydrogen and Fluorine

PropertyHydrogen (H)Fluorine (F)
Van der Waals Radius (Å)1.201.47
Electronegativity (Pauling Scale)2.203.98
Bond Dissociation Energy (C-X, kcal/mol)~99~105

The fluoromethyl group (-CH2F) in 2-(Fluoromethyl)-1-methyl-1H-imidazole can act as a bioisosteric replacement for a methyl group (-CH3) or a hydroxyl group (-OH). While sterically similar to a methyl group, the fluoromethyl group is more polarized and can act as a weak hydrogen bond donor. This can introduce new, favorable interactions with a biological target. The trifluoromethyl group (-CF3), in particular, is often used to mimic a methyl group to increase metabolic stability and modulate potency. wikipedia.org The progressive fluorination of a methyl group allows for a graded tuning of lipophilicity and electronic properties, providing a powerful tool for structure-activity relationship (SAR) studies.

Table 2: Properties of Methyl and Fluorinated Methyl Groups

GroupRelative SizeLipophilicity (Hansch parameter, π)Electronic Effect
-CH3Small+0.5Weakly electron-donating
-CH2FSimilar to -CH3+0.11Inductively electron-withdrawing
-CHF2Larger than -CH3+0.22More electron-withdrawing
-CF3Larger than -CH3+0.88Strongly electron-withdrawing

Design of Molecular Probes for Biological System Investigations

Molecular probes are essential tools for studying complex biological systems. The introduction of fluorine, as in this compound, can confer properties that are highly advantageous for the design of such probes. The presence of the ¹⁹F nucleus allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for studying molecular interactions and enzymatic mechanisms in a biological environment free from endogenous background signals.

Fluorinated compounds are frequently employed as enzyme inhibitors or substrate analogs to investigate enzyme mechanisms. The strong electron-withdrawing nature of the fluoromethyl group can alter the reactivity of the imidazole ring, potentially making it a mechanism-based inhibitor for certain enzymes.

A relevant example can be found in the study of nitric oxide synthases (NOS), enzymes that play a crucial role in various physiological processes. A positional isomer of the title compound, 1-(2-trifluoromethylphenyl)imidazole (B1683252) (TRIM), has been identified as a potent and selective inhibitor of neuronal NOS (nNOS) and inducible NOS (iNOS) over endothelial NOS (eNOS). nih.gov This selectivity is attributed to the specific interactions of the trifluoromethylphenyl-imidazole scaffold within the active sites of the different NOS isoforms. nih.gov Mechanistic studies have shown that TRIM acts as a competitive inhibitor with respect to the substrate, L-arginine. nih.gov

While not the exact compound of focus, the data on TRIM illustrates the potential of fluorinated methyl-imidazole derivatives to act as potent and selective enzyme inhibitors, making them valuable tools for studying enzyme function.

Table 3: Inhibitory Activity of 1-(2-Trifluoromethylphenyl)imidazole (TRIM) on Nitric Oxide Synthase (NOS) Isoforms

CompoundnNOS IC₅₀ (µM)iNOS IC₅₀ (µM)eNOS IC₅₀ (µM)
1-(2-Trifluoromethylphenyl)imidazole (TRIM)28.227.01057.5

Data sourced from a study on mouse and rat enzymes. nih.gov

Development of Fluorescent and Other Spectroscopic Probes

While direct applications of this compound as a fluorescent or spectroscopic probe are not extensively documented in the current literature, the imidazole scaffold itself is a common component in the design of such tools. The introduction of a fluoromethyl group offers several potential advantages for the development of novel probes.

The electron-withdrawing nature of the fluoromethyl group can modulate the electronic properties of the imidazole ring, which in turn can influence the photophysical characteristics of a larger fluorophore system. This modulation can affect the Stokes shift, quantum yield, and sensitivity to the local environment. For instance, changes in the polarity of the surrounding medium could lead to detectable shifts in the emission spectrum of a probe containing the this compound moiety.

Furthermore, the C-F bond can participate in specific interactions, such as hydrogen bonding with appropriate donors, which could be exploited in the design of probes for specific analytes or biological macromolecules. The 19F nucleus also provides a unique spectroscopic handle for nuclear magnetic resonance (NMR) studies, allowing for the investigation of molecular interactions and dynamics in complex biological systems without the background noise inherent in 1H NMR. Spectroscopic data for a related compound, 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, shows a characteristic 19F NMR signal at -214.93 ppm, appearing as a triplet due to coupling with the adjacent methylene (B1212753) protons. mdpi.com This highlights the potential for using 19F NMR to track the presence and environment of the fluoromethyl group.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The substitution pattern of this compound, with a fluoromethyl group at the 2-position and a methyl group at the 1-position, is critical in defining its interactions with biological systems and its physical properties.

The introduction of a fluoromethyl group at the 2-position of the 1-methyl-1H-imidazole core can significantly alter its binding affinity and selectivity for biological targets. Fluorine's high electronegativity can create a dipole moment and influence the acidity of nearby protons, potentially leading to stronger interactions with protein binding pockets.

The N-methylation of the imidazole ring prevents tautomerization and can influence the molecule's basicity. 1-methylimidazole (B24206) is slightly more basic than imidazole itself. wikipedia.org This defined basicity, combined with the electronic effects of the fluoromethyl group, can fine-tune the non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, that govern ligand-receptor binding. In some instances, the presence of a fluorine atom can enhance binding affinity by displacing water molecules from a binding site, leading to a favorable entropic contribution.

The fluoromethyl group in this compound can modulate a range of molecular interactions. While the C-F bond is generally considered stable, the presence of the electron-withdrawing fluorine atom can activate the methylene group, making it more susceptible to nucleophilic attack under certain conditions, potentially leading to covalent bond formation with biological nucleophiles. This reactivity can be harnessed in the design of targeted covalent inhibitors.

Role in Advanced Materials Science

The unique properties of fluorinated organic molecules are increasingly being exploited in the field of advanced materials science. The compound this compound holds potential as a building block for the creation of novel functional materials.

Precursors for Functional Materials and Frameworks

Zeolitic-Imidazolate Frameworks (ZIFs) are a class of metal-organic frameworks (MOFs) with zeolite-like topologies, composed of tetrahedrally coordinated metal ions linked by imidazolate ligands. mdpi.com These materials are of great interest for applications in gas storage and separation due to their high porosity and tunable structures.

The incorporation of fluorine into the imidazole linker can enhance the performance of ZIFs in several ways. Fluorination can increase the hydrophobicity of the framework, which is advantageous for applications where the presence of water is detrimental, such as in certain gas separation processes. nih.govnih.govacs.org Furthermore, the polar C-F bonds can create specific interaction sites within the pores of the ZIF, leading to improved selectivity for the capture of certain gases, like carbon dioxide. acs.org

While the direct use of this compound in ZIF synthesis is not yet reported, studies on related fluorinated imidazole linkers have demonstrated the viability of this approach. For example, ZIFs have been successfully synthesized using linkers such as 4-(4-fluorophenyl)-1H-imidazole and 2-methyl-5-(trifluoromethyl)-1H-imidazole. nih.govnih.govacs.org These fluorinated ZIFs have shown improved stability and performance in applications like mechanical energy storage. nih.govnih.govacs.org The use of this compound as a linker could offer a way to fine-tune the pore environment and surface properties of ZIFs, potentially leading to materials with enhanced capabilities for energy storage and the selective capture of gases.

Below is a table summarizing the properties and applications of fluorinated ZIFs based on analogous imidazole precursors.

Imidazole PrecursorResulting ZIFKey PropertiesPotential Applications
4-(4-fluorophenyl)-1H-imidazoleFZIF10Increased hydrophobicity, enhanced stability in waterMechanical energy storage, gas separation
2-methyl-5-(trifluoromethyl)-1H-imidazoleCF3ZIF10Increased hydrophobicity, modified framework dynamicsMechanical energy storage, gas capture

Components in Optoelectronic Applications

The unique electronic characteristics of fluorinated imidazole derivatives make them promising candidates for use in advanced optoelectronic devices. The strong electron-withdrawing nature of the fluorine atom can modulate the energy levels of molecular orbitals, which is a critical factor in the design of materials for solar cells and organic light-emitting diodes (OLEDs).

Dyes for Solar Cells and Organic Light-Emitting Diodes (OLEDs)

While direct research on this compound in this context is limited, the broader class of imidazole derivatives has been investigated for these applications. For instance, donor-pi-acceptor organic dyes incorporating 1-alkyl-1H-imidazole spacers have been developed for dye-sensitized solar cells (DSSCs). In these systems, the imidazole ring acts as a crucial part of the conjugated bridge that facilitates charge transfer.

Furthermore, trifluoromethylated imidazole derivatives have shown utility in perovskite solar cells (PSCs). The introduction of 4-(trifluoromethyl)-1H-imidazole as a passivation agent in perovskite films has been shown to reduce defect density and improve crystallinity. This leads to enhanced power conversion efficiency and stability of the solar cells. These findings suggest that the fluoromethyl group in this compound could similarly influence the performance of photovoltaic devices by passivating defects and improving charge transport properties.

In the realm of OLEDs, iridium(III) complexes with fluorinated phenyl-imidazole ligands have been noted for their high photoluminescence quantum yields, a critical property for emissive materials in OLED displays.

Device Type Related Imidazole Derivative Observed Effect
Perovskite Solar Cell4-(Trifluoromethyl)-1H-imidazoleReduced defect density, increased crystallinity, improved efficiency from 16.49% to 18.97%.
OLED1-[2-(Trifluoromethyl)phenyl]imidazoleUsed in Iridium(III) complexes with high photoluminescence quantum yields (53%).

Catalysis and Industrial Applications

The imidazole nucleus is a versatile scaffold in catalysis and sensor technology due to the coordinating ability of its nitrogen atoms.

Imidazole Derivatives as Ligands in Catalytic Systems

Imidazole and its derivatives are widely employed as ligands in coordination chemistry and catalysis. The nitrogen atoms in the imidazole ring can coordinate with a wide range of transition metals, forming stable complexes that can catalyze various organic transformations. The electronic properties of the imidazole ring can be tuned by substituents, thereby influencing the catalytic activity of the metal center. The fluoromethyl group in this compound, with its inductive electron-withdrawing effect, can modulate the donor properties of the ligand, which in turn affects the stability and reactivity of the resulting metal catalyst. While specific catalytic systems employing this compound as a ligand are not extensively documented, the principles of coordination chemistry suggest its potential utility in this field.

Development of Fluorogenic Sensors

Fluorinated imidazoles have been incorporated into the design of fluorogenic sensors. These sensors utilize the principle of fluorescence quenching or enhancement upon binding to a specific analyte. For example, a cyclometalated ruthenium complex featuring a phenylimidazole ligand has been demonstrated as a chromogenic sensor for detecting fluoride (B91410) ions. In another study, a fluorescein-N-methylimidazole conjugate was synthesized as a highly selective fluorogenic chemosensor for copper ions (Cu2+), operating through an electron transfer mechanism that is inhibited by copper binding. The presence of the N-methyl group was found to increase the binding selectivity and broaden the effective pH range of the sensor. These examples highlight the potential for this compound to serve as a building block for new, highly selective chemical sensors.

Sensor Application Related Imidazole Derivative Analyte Detected Sensing Mechanism
Chromogenic SensorPhenylimidazole (in Ru complex)FluorideColor change (red to green)
Fluorogenic SensorFluorescein-N-methylimidazoleCu2+Fluorescence quenching

Mechanistic Studies of Biocatalytic Defluorination

Biocatalytic defluorination is the process by which organisms or their enzymes break the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. This process is of significant interest for the bioremediation of organofluorine pollutants. Studies on microbial consortia have shown the ability to degrade fluorinated amino acids, with the degree of defluorination being dependent on the extent of fluorination. While mechanistic studies specifically targeting the biocatalytic defluorination of this compound are not prominent in the literature, research on analogous fluorinated compounds provides insight. Enzymes known as fluoroacetate (B1212596) dehalogenases, for example, catalyze the hydrolysis of the C-F bond in fluoroacetate to yield fluoride and glycolate. Understanding the mechanisms by which microorganisms cleave such stable bonds is crucial for developing new biotechnological tools for environmental cleanup.

Future Research Directions and Challenges in 2 Fluoromethyl 1 Methyl 1h Imidazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-(Fluoromethyl)-1-methyl-1H-imidazole is not yet widely documented in the literature, presenting a significant opportunity for synthetic innovation. Future research will likely focus on developing efficient, scalable, and environmentally benign methods.

A primary challenge is the selective monofluorination of the C2-methyl group. A promising avenue involves the deoxyfluorination of readily available precursors such as (1-methyl-1H-imidazol-2-yl)methanol or 1-methyl-1H-imidazole-2-carboxaldehyde. researchgate.net Traditional methods often rely on harsh fluorinating agents, but a key research direction is the adoption of milder, safer reagents and more sustainable protocols.

Key areas for development include:

Greener Fluorination: Investigating modern nucleophilic fluorinating agents (e.g., potassium fluoride (B91410) with phase-transfer catalysts) or electrophilic reagents (like Selectfluor®) under optimized, green conditions. The synthesis of a related benzimidazole (B57391) derivative, 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, was achieved via benzylic fluorination using Selectfluor®, suggesting a viable route. mdpi.com

Precursor Synthesis: Developing sustainable methods to produce the alcohol or aldehyde precursors. This could involve the selective oxidation of 1,2-dimethylimidazole (B154445) using catalytic systems that avoid stoichiometric, heavy-metal-based oxidants.

Alternative Starting Materials: Exploring the use of 1-methylimidazole (B24206) N-oxides as precursors. A precedent exists in the synthesis of 2-CF3S-imidazoles, where imidazole (B134444) N-oxides are activated for subsequent functionalization. nih.govacs.org This approach could open new pathways to C2-functionalized imidazoles that can then be fluorinated.

Table 1: Potential Sustainable Synthetic Strategies

Strategy Precursor Reagent/Method Potential Advantages
Deoxyfluorination (1-methyl-1H-imidazol-2-yl)methanol Deoxofluorinating agents (e.g., DAST, XtalFluor®) Direct conversion of alcohol to fluoride.
Reductive Fluorination 1-methyl-1H-imidazole-2-carboxaldehyde DAST followed by reduction Access from aldehyde precursor.
Direct Fluorination 1,2-dimethylimidazole Photoredox catalysis with a fluorine source C-H activation avoids pre-functionalization.
N-Oxide Route 1-methylimidazole N-oxide Activation and subsequent fluorination Novel reactivity and functional group tolerance.

Exploration of Underexplored Reactivity Profiles

The reactivity of this compound is largely unexplored. The interplay between the electron-donating imidazole ring and the electron-withdrawing, yet potentially hydrogen-bond-donating, fluoromethyl group creates a unique electronic environment.

Future research should investigate:

C-F Bond Activation: While typically strong, the C-F bond in a benzylic-like position could be susceptible to activation, allowing for further derivatization to difluoro- or trifluoromethyl groups, or replacement with other functionalities.

N-Heterocyclic Carbene (NHC) Formation: Deprotonation at the C4 or C5 position could yield novel fluorinated NHCs. The electronic impact of the C2-fluoromethyl group on the stability and catalytic activity of these carbenes is a critical area for study.

Acidity and Basicity: The fluorine atom's inductive effect is expected to decrease the basicity of the imidazole nitrogens compared to its non-fluorinated analog, 1,2-dimethylimidazole. Quantifying this effect and understanding how it influences the molecule's coordination chemistry and catalytic potential is essential.

Cycloaddition Reactions: The imidazole core can participate in various cycloaddition reactions. Studying how the C2-fluoromethyl substituent influences the regioselectivity and stereoselectivity of these reactions could lead to new, complex heterocyclic systems. mdpi.com

Integration with Emerging Technologies (e.g., Flow Chemistry, AI-driven Synthesis)

Modernizing the synthesis and study of this compound requires the integration of emerging technologies to enhance efficiency, safety, and discovery.

Flow Chemistry: Continuous-flow synthesis offers significant advantages for fluorination reactions, which can be highly exothermic and use hazardous reagents. nih.gov A multistep flow process could be designed for the synthesis of the target molecule, allowing for precise temperature control, rapid optimization, and safer handling of intermediates. nih.govsynthiaonline.com This approach would improve scalability and reproducibility compared to batch synthesis.

AI-driven Synthesis: Artificial intelligence (AI) and machine learning are revolutionizing synthetic chemistry. researchgate.net AI-powered retrosynthesis tools could predict novel and efficient synthetic routes to this compound that a human chemist might overlook. synthiaonline.comjelsciences.com Furthermore, AI algorithms can accelerate reaction optimization by predicting the ideal reagents, catalysts, and conditions, thereby reducing experimental costs and time. researchgate.net

Advanced Computational Methodologies for Prediction and Design

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are synthesized. For this compound, advanced computational methods can offer profound insights.

Key areas for computational investigation include:

DFT Calculations: Density Functional Theory (DFT) can be used to calculate key molecular properties. nih.govresearchgate.net This includes determining the bond dissociation energy of the C-F bond, predicting the 1H, 13C, and 19F NMR chemical shifts for characterization, calculating the molecular electrostatic potential (MEP) to identify reactive sites, and predicting the energies of frontier molecular orbitals (HOMO-LUMO) to understand its electronic behavior. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, which is particularly useful for studying its interactions in a biological context (e.g., binding to a protein active site) or its properties as a component in materials like ionic liquids. researchgate.net

Reaction Pathway Modeling: Computational modeling can be used to elucidate reaction mechanisms, calculate activation barriers, and predict the most favorable pathways for its synthesis and subsequent reactions. This can guide experimental work and explain observed outcomes.

Table 2: Proposed Computational Studies and Their Significance

Computational Method Property to Investigate Significance
DFT NMR Chemical Shifts Aids in experimental characterization and structural verification. mdpi.com
DFT pKa / Basicity Predicts reactivity, coordination ability, and behavior in biological systems.
DFT Bond Dissociation Energies Assesses the stability of C-H and C-F bonds for reactivity prediction.
MD Simulations Interaction with Biomolecules Guides design for chemical biology applications (e.g., enzyme inhibition).
MD Simulations Bulk Phase Properties Predicts properties for materials science applications (e.g., ionic liquids). mdpi.comresearchgate.net

Expanding Applications as Research Tools in Chemical Biology and Materials Science

The unique structural and electronic properties of this compound make it a promising candidate for a range of applications.

Chemical Biology: The fluoromethyl group can act as a bioisostere of a hydroxyl or methyl group, but with significantly altered electronic properties and the ability to act as a hydrogen bond acceptor. This makes the molecule an attractive building block for synthesizing enzyme inhibitors, molecular probes, and other bioactive compounds. researchgate.net Its impact on the lipophilicity and metabolic stability of parent compounds is a key area for investigation. The imidazole scaffold itself is a privileged structure in medicinal chemistry, and the addition of the fluoromethyl group provides a new tool for fine-tuning drug-receptor interactions. mdpi.com

Materials Science: As a derivative of 1-methylimidazole, a common precursor for ionic liquids, this compound could be used to synthesize novel fluorinated ionic liquids. wikipedia.org These materials may exhibit unique properties such as altered viscosity, thermal stability, and gas solubility. Furthermore, its potential conversion into an N-heterocyclic carbene (NHC) opens the door to new fluorinated catalysts for organometallic chemistry. The fluorine tag could enhance catalyst stability or modify its electronic properties in predictable ways.

Q & A

Q. What are the recommended synthetic routes for 2-(Fluoromethyl)-1-methyl-1H-imidazole, considering regioselectivity challenges in imidazole functionalization?

Methodological Answer: The synthesis of fluorinated imidazoles typically involves nucleophilic substitution or alkylation reactions. For example, introducing a fluoromethyl group can be achieved via alkylation using fluorinated alkyl halides (e.g., fluoromethyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF . Regioselectivity challenges arise due to competing N- and C-alkylation; optimizing reaction temperature (e.g., 0–25°C) and stoichiometry (1:1.2 molar ratio of imidazole to fluoromethylating agent) can improve yield . Post-synthesis purification via column chromatography (hexane:ethyl acetate gradients) or recrystallization ensures product integrity.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluoromethyl proton signals at δ 4.8–5.2 ppm; methyl group at δ 3.5–3.7 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: 129.11 g/mol).
  • Elemental Analysis : Match experimental vs. calculated C, H, N, F percentages (e.g., C: 46.51%, H: 5.47%, N: 21.69%, F: 14.72%) .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. What strategies exist for optimizing the fluoromethyl group's stability in physiological conditions?

Methodological Answer: Fluoromethyl groups enhance metabolic stability but may hydrolyze under acidic/basic conditions. Strategies include:

  • Steric Shielding : Introduce bulky substituents adjacent to the fluoromethyl group to reduce nucleophilic attack .
  • pH Buffering : Conduct stability assays in simulated physiological buffers (pH 7.4, 37°C) with periodic LC-MS monitoring .
  • Computational Modeling : DFT calculations to predict hydrolysis pathways and identify stabilizing electronic effects .

Q. How can computational methods predict binding affinities of this compound derivatives with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., EGFR kinase). Key parameters: grid box centered on active sites, Lamarckian genetic algorithm for conformational sampling .
  • MD Simulations : GROMACS or AMBER for assessing binding stability (50 ns trajectories, RMSD < 2.0 Å) .
  • Free Energy Calculations : MM-PBSA/GBSA to estimate ΔG binding (e.g., derivatives with fluoromethyl groups show ΔG = −8.5 kcal/mol vs. −6.2 kcal/mol for non-fluorinated analogues) .

Data Contradiction and Resolution

Q. How should researchers resolve discrepancies in reported biological activity data for fluorinated imidazole derivatives?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ normalized to cell line/passage number) .
  • Experimental Replication : Repeat assays under controlled conditions (e.g., fixed incubation time, serum-free media) .
  • Expert Consultation : Collaborate with specialists to validate assay protocols (e.g., MTT vs. ATP-based viability assays) .

Safety and Handling

Q. What laboratory protocols are essential when handling fluorinated imidazoles?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis/purification to avoid inhalation of volatile intermediates .
  • Waste Management : Segregate fluorinated waste in designated containers for incineration .

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Feasible Synthetic Routes

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Reactant of Route 1
2-(Fluoromethyl)-1-methyl-1H-imidazole
Reactant of Route 2
2-(Fluoromethyl)-1-methyl-1H-imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.